Byzantionoside B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Byzantionoside B is a chemical compound . It has been shown to inhibit 3-ethylbenzthiazoline-6-sulfonic acid (EBTSA), which is a chemical that induces inflammation in pancreatic cells. It also increases bone mineral density by stimulating osteoblasts and inhibiting osteoclasts .

Synthesis Analysis

The absolute stereochemistry of Byzantionoside B was revised as (6R,9S)- and (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-beta-D-glucopyranosides, respectively, by a modified Mosher’s method .

Molecular Structure Analysis

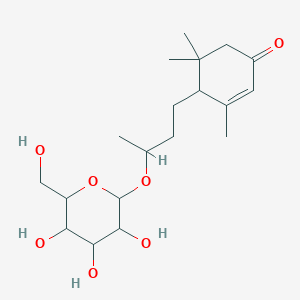

Byzantionoside B is a 9-hydroxymegastigman-4-en-3-one 9-O-beta-D-glucopyranoside . The absolute stereochemistry was revised as (6R,9S)- and (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-beta-D-glucopyranosides .

Chemical Reactions Analysis

The absolute stereochemistry of Byzantionoside B was revised as (6R,9S)- and (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-beta-D-glucopyranosides, respectively, by a modified Mosher’s method .

Physical And Chemical Properties Analysis

Byzantionoside B is a chemical compound with the molecular formula C19H32O7 . The molecular weight is 372.5 g/mol .

Applications De Recherche Scientifique

Indicator of Arbuscular Mycorrhizal Fungi (AMF) Symbiosis

Blumenol C glucosides, including Byzantionoside B, are known to accumulate in the roots and leaves of plants harboring arbuscular mycorrhizal fungi (AMF) . These compounds can serve as indicators of AMF symbiosis, which is a widespread association between most land plants and a few fungal taxa .

Predictor of Lipid Accumulations and Plant Fitness

Research has shown that root accumulations of Blumenol C glucosides can reflect a plant’s Darwinian fitness, as estimated by capsule production . These accumulations were found to be positively correlated with AMF-specific lipid accumulations in roots .

Tool for Understanding Plant Competition and Fitness

When plants are grown with competitors, Blumenol C glucoside accumulations can predict fitness outcomes . This makes these compounds valuable tools for understanding plant competition and fitness in various environments .

Potential Role in Plant Nutrition

The relationship between plants and AMF, indicated by Blumenol C glucosides, may play a central role in many poorly studied interactions among higher plants, in addition to its well-studied role in phosphorus nutrition .

Structural Studies and Stereochemistry Determination

The absolute stereochemistry of Blumenol C glucoside and Byzantionoside B has been determined using modified Mosher’s method . This has contributed to the understanding of the structure and properties of these compounds .

Source of New Compounds

Byzantionoside B has been isolated from the aerial parts of Stachys byzantina . This highlights the potential of Blumenol C glucosides as a source of new compounds for further research and potential applications .

Mécanisme D'action

Mode of Action

It’s known that the compound has been revised as (6r,9s)- and (6r,9r)- 9-hydroxymegastigman-4-en-3-one 9-o-b-d-glucopyranosides .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Blumenol C glucoside is currently limited

Result of Action

Byzantionoside B has been reported to have anti-inflammatory and antibacterial effects, suggesting potential therapeutic applications in treating inflammatory and infectious diseases . .

Safety and Hazards

Safety measures for handling Byzantionoside B include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLNHNDMNOPWAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Blumenol C glucoside | |

CAS RN |

62512-23-6 |

Source

|

| Record name | Blumenol C glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.